![molecular formula C5H9ClN2O B2541293 N,5-Dimethylisoxazol-3-amine hydrochloride CAS No. 2173998-79-1](/img/structure/B2541293.png)
N,5-Dimethylisoxazol-3-amine hydrochloride
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Overview
Description
“N,5-Dimethylisoxazol-3-amine hydrochloride” is a chemical compound with the empirical formula C6H10N2O . It is a solid substance .
Molecular Structure Analysis
The molecular weight of “this compound” is 126.16 . The SMILES string representation of the molecule is CNCc1cc©on1 .Physical And Chemical Properties Analysis
“this compound” is a solid substance . More detailed physical and chemical properties are not available in the sources I have access to.Scientific Research Applications
Synthesis of Novel Compounds
A study by Asiri and Khan (2011) described the synthesis of anthracen-9-ylmethylene-(3,4-dimethylisoxazol-5-yl)amine, synthesized from anthracene-9-carbaldehyde and 5-amino-3,4-dimethylisoxazole. The compound's structure was confirmed through spectral analysis, indicating its potential for further applications in material science or organic synthesis (Asiri & Khan, 2011).
Photolysis Studies
Nunes, Reva, and Fausto (2013) investigated the photochemistry of 3,5-dimethylisoxazole, leading to the capture and characterization of the elusive nitrile ylide as an intermediate in isoxazole-oxazole photoisomerization. This study provides insights into the photolytic behaviors of isoxazoles, which could be relevant for developing new photochemical synthesis methods or understanding the stability of these compounds under light exposure (Nunes, Reva, & Fausto, 2013).
Development of PET Tracers
Shimoda et al. (2015) developed a novel positron emission tomography (PET) radiotracer for imaging fatty acid amide hydrolase (FAAH) in the brain, showcasing the utility of derivatives in medical imaging and neuroscience research. The tracer demonstrated high binding affinity for FAAH and potential for visualizing FAAH distribution in vivo, offering a tool for studying neurological disorders and the endocannabinoid system (Shimoda et al., 2015).
Green Chemistry in Synthesis
The synthesis of novel 2,3,5,6-tetrahydrobenzo[g][1,3,5]oxadiazocine-4-thiones linked with isoxazole by Rajanarendar, Reddy, and Srinivas (2008) exemplifies the application of green chemistry principles. The study demonstrates an efficient method for synthesizing these compounds from 3,5-dimethylisoxazol-4-amine, contributing to the development of environmentally friendly synthetic routes (Rajanarendar, Reddy, & Srinivas, 2008).
Mechanism of Action
Mode of Action
Isoxazole derivatives are known to interact with their targets through various mechanisms, including 1,3-dipolar cycloaddition reactions .
Biochemical Pathways
Isoxazole derivatives are known to have a wide spectrum of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Isoxazole derivatives are known to exhibit a range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects .
properties
IUPAC Name |
N,5-dimethyl-1,2-oxazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c1-4-3-5(6-2)7-8-4;/h3H,1-2H3,(H,6,7);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFFLUKBVSLWSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2173998-79-1 |
Source
|
Record name | N,5-dimethyl-1,2-oxazol-3-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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